t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate chemical properties
t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate chemical properties
An In-depth Technical Guide to t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate: Properties, Synthesis, and Applications
Introduction
t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate, a bifunctional molecule, serves as a pivotal building block in contemporary medicinal chemistry. Its structure integrates a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and an active cyanoacetyl moiety. This combination provides a stable, yet versatile scaffold for the synthesis of complex molecular architectures. The Boc-protected nitrogen allows for controlled, regioselective reactions, while the cyanoacetyl group offers a reactive handle for a variety of chemical transformations, making it an invaluable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The precise characterization of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is fundamental for its effective use in synthesis. The following tables summarize its key physical and computed properties.[1]
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-(2-cyanoacetyl)piperazine-1-carboxylate | PubChem[1] |
| CAS Number | 159873-21-9 | PubChem[1] |
| Molecular Formula | C₁₂H₁₉N₃O₃ | PubChem[1] |
| Molecular Weight | 253.30 g/mol | PubChem[1] |
| Appearance | Solid (Typical) | General Knowledge |
| XLogP3 | 0.3 | PubChem[1] |
| Topological Polar Surface Area | 73.6 Ų | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Spectroscopic Profile
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the t-butyl protons (~1.45 ppm, singlet, 9H), piperazine ring protons (multiplets in the ~2.4-3.6 ppm range), and the active methylene protons of the cyanoacetyl group (~3.5 ppm, singlet, 2H). |
| ¹³C NMR | Resonances for the t-butyl group (quaternary carbon at ~80 ppm and methyl carbons at ~28 ppm), piperazine ring carbons (~40-50 ppm), the amide carbonyl (~165 ppm), the carbamate carbonyl (~154 ppm), the methylene carbon (~25 ppm), and the nitrile carbon (~115 ppm).[2] |
| IR Spectroscopy | Characteristic absorption bands for C≡N stretching (nitrile) around 2250 cm⁻¹, C=O stretching (amide) around 1650 cm⁻¹, and C=O stretching (carbamate) around 1690 cm⁻¹. |
| Mass Spectrometry (ESI+) | Expected molecular ion peak [M+H]⁺ at m/z 254.15. |
Synthesis Protocol
The most common and efficient synthesis of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate involves the acylation of N-Boc-piperazine with a suitable cyanoacetic acid derivative. The following protocol outlines a standard laboratory procedure.
Experimental Protocol: Acylation of N-Boc-Piperazine
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperazine (1.0 eq.) and a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Activation of Cyanoacetic Acid: In a separate flask, dissolve cyanoacetic acid (1.1 eq.) in the same anhydrous solvent. Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.). Stir the mixture at room temperature for 15-20 minutes to form the activated ester. Causality Note: The activation of the carboxylic acid into a more reactive species is crucial for efficient acylation of the secondary amine of N-Boc-piperazine, preventing side reactions and improving yield.
-
Coupling Reaction: Slowly add the activated cyanoacetic acid solution to the N-Boc-piperazine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate.
Synthesis Workflow Diagram
Caption: Synthesis of the target compound via amide coupling.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate stems from its two key functional domains: the Boc-protected piperazine and the active methylene group of the cyanoacetyl moiety.
-
Reactions of the Active Methylene Group: The methylene protons (-CO-CH₂-CN) are acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups. This allows for facile deprotonation and subsequent reaction with various electrophiles.
-
Knoevenagel Condensation: The active methylene group can undergo condensation with aldehydes and ketones to form α,β-unsaturated systems, a common strategy for constructing carbon-carbon bonds.
-
Alkylation: The generated carbanion can be alkylated with alkyl halides to introduce further diversity.
-
Heterocycle Formation: This moiety is a classic precursor for the synthesis of various heterocyclic systems like pyrimidines, pyridones, and pyrazoles by reacting with appropriate bifunctional reagents.
-
-
Deprotection of the Boc Group: The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) to yield the free secondary amine. This allows for subsequent functionalization at the N-1 position of the piperazine ring.
Key Reaction Pathways
Caption: Key reactive pathways for synthetic modification.
Applications in Drug Discovery
The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties, including good aqueous solubility and metabolic stability.[3] t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is a valuable intermediate for introducing this scaffold.
-
Scaffold for Bioactive Molecules: The molecule serves as a versatile starting point for creating libraries of compounds for screening. For instance, the cyanoacetyl group is a key feature in the structure of Janus kinase (JAK) inhibitors like Tofacitinib, where it acts as a crucial binding element.[4] While Tofacitinib itself uses a piperidine core, the synthetic logic is transferable.
-
Intermediate for Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core, which can be constructed from the cyanoacetyl moiety. The piperazine ring often serves as a linker to other parts of the molecule, modulating solubility and cell permeability.
-
Building Block for GPCR Ligands: The piperazine ring is a common feature in ligands for G-protein coupled receptors (GPCRs). The ability to deprotect the Boc group and functionalize the piperazine ring allows for the synthesis of diverse ligands targeting these receptors.[5]
Safety and Handling
While specific GHS data for t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is not aggregated, data from structurally related N-Boc-piperazine and cyanopiperidine derivatives suggest that standard laboratory precautions should be observed.[6][7][8]
-
Hazard Statements (Anticipated): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Some related compounds are harmful if swallowed (H302).[7][8]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is a high-value synthetic intermediate that offers a strategic combination of a protected, versatile piperazine scaffold and a reactive cyanoacetyl group. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for medicinal chemists. The ability to leverage both ends of the molecule through orthogonal reaction strategies facilitates the efficient construction of complex, biologically active compounds, solidifying its role in the modern drug discovery pipeline.
References
- Vertex AI Search. tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate - 1286265-85-7.
- ChemicalBook. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5.
- National Institutes of Health (NIH). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl].
- PubChem. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452.
- ChemicalBook. tert-Butyl cyanoacetate(1116-98-9) 1H NMR spectrum.
- PubChem. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443.
- PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2.
- ChemScene. 1-Boc-4-Isoquinolin-1-yl-piperazine | 205264-33-1.
- PubChem. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | C12H20N2O2 | CID 46835621.
- PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2.
- PubMed Central. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases.
- PubChem. t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate | C12H19N3O3 | CID 18946315.
- Barcelona Fine Chemicals. tert-butyl 4-(azidoacetyl)piperazine-1-carboxylate.
- ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
- ChemicalBook. 1-BOC-Piperazine synthesis.
- precisionFDA. TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE.
- PubMed. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations.
Sources
- 1. t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate | C12H19N3O3 | CID 18946315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate (1286265-85-7) for sale [vulcanchem.com]
- 6. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | C12H20N2O2 | CID 46835621 - PubChem [pubchem.ncbi.nlm.nih.gov]
